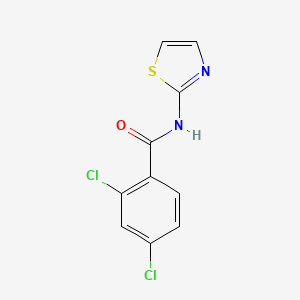

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

Vue d'ensemble

Description

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H6Cl2N2OS and a molecular weight of 273.142 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may interact with its targets in a way that inhibits their function or alters their activity.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These effects suggest that the compound may induce changes at the molecular and cellular levels that result in these observed activities.

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including apoptosis and cell cycle regulation.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its inhibition of proteases can prevent the degradation of key regulatory proteins, thereby affecting cell cycle progression and apoptosis . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolism . These effects are often dose-dependent and can vary based on the specific cell type being studied .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are often associated with the accumulation of the compound in these organs, leading to cellular stress and damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of various xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can affect its biological activity, as its localization within cells can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, thereby influencing its biological effects. For example, its localization in the nucleus allows it to modulate gene expression by interacting with transcription factors.

Méthodes De Préparation

The synthesis of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Oxidation and Reduction: The thiazole ring can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.

Condensation Reactions: The compound can react with aldehydes or ketones in the presence of a base to form Schiff bases or other condensation products.

Applications De Recherche Scientifique

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

2-Aminothiazole: A simpler thiazole derivative with similar biological activities but different chemical properties and reactivity.

2,4-Dichlorobenzamide: Lacks the thiazole ring but shares the dichlorobenzene moiety, leading to different biological and chemical properties.

Thiabendazole: A well-known antifungal and antiparasitic agent with a thiazole ring, but with different substituents and a distinct mechanism of action.

The uniqueness of this compound lies in its specific combination of the dichlorobenzene and thiazole moieties, which confer a unique set of chemical and biological properties .

Propriétés

IUPAC Name |

2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-6-1-2-7(8(12)5-6)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJWBXUICUJRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306743-47-5 | |

| Record name | 2,4-DICHLORO-N-(1,3-THIAZOL-2-YL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.